(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Overview
Description
The compound is a derivative of fluorene, an aromatic compound, with additional functional groups . It’s likely used in the synthesis of peptides .
Molecular Structure Analysis
The compound likely contains a fluorene core, which is a polycyclic aromatic hydrocarbon, along with additional functional groups such as a carbonyl group, an amino group, and a tert-butoxy group .Chemical Reactions Analysis
The compound, being an amino acid derivative, is likely involved in peptide synthesis . The exact reactions it undergoes would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The compound is likely a solid at room temperature . Other physical and chemical properties couldn’t be determined from the available information.Scientific Research Applications
Applications in Drug Synthesis and Biomass Conversion
Biomass-Derived Levulinic Acid in Drug Synthesis : Levulinic acid (LEV), a biomass-derived chemical, showcases the potential for the synthesis of value-added chemicals like 2-butanone and 2-methyltetrahydrofuran. This application underscores the flexibility and diversity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid in drug synthesis, highlighting its role in reducing drug synthesis costs and simplifying synthesis steps. The compound's carbonyl and carboxyl functional groups make it a unique and diverse molecule for medicinal applications, demonstrating untapped potential in medicine, especially in cancer treatment and the creation of medical materials (Zhang et al., 2021).
Reactive Carbonyl Species (RCS) in Chronic Diseases
Role of RCS in Chronic Diseases : Reactive carbonyl species (RCS), generated from the continuous oxidation of carbohydrates, lipids, and amino acids, are extremely reactive and damage cellular components, leading to cytotoxicity and various chronic diseases such as inflammation, diabetes, and cancer. Studies on RCS provide insights into their properties, metabolism, and relation with diseases, suggesting potential therapeutic applications and importance of nanoparticles and nanocarriers for sequestering RCS, highlighting the broader implications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid in managing RCS-related conditions (Fuloria et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129009 | |
Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid | |
CAS RN |
203854-51-7 | |
Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203854-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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